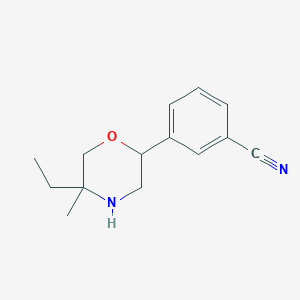
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a morpholine ring, which is further substituted with ethyl and methyl groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 5-ethyl-5-methylmorpholine under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzonitrile compounds .
Aplicaciones Científicas De Investigación
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Ethyl-5-methylmorpholin-2-yl)benzamide
- 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid
- 3-(5-Ethyl-5-methylmorpholin-2-yl)benzyl alcohol
Uniqueness
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile is unique due to its specific substitution pattern on the morpholine ring and the presence of the benzonitrile group . This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-(5-ethyl-5-methylmorpholin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H18N2O/c1-3-14(2)10-17-13(9-16-14)12-6-4-5-11(7-12)8-15/h4-7,13,16H,3,9-10H2,1-2H3 |
Clave InChI |
IVPMSWAHGQRVID-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(CN1)C2=CC=CC(=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


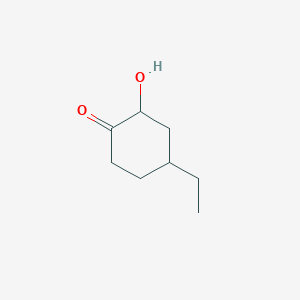
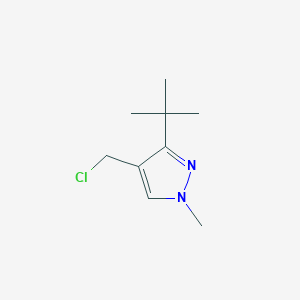
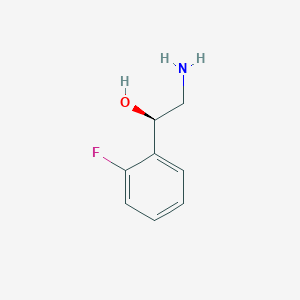

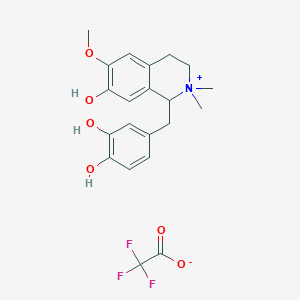
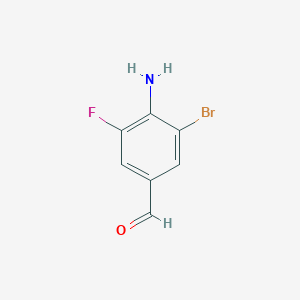
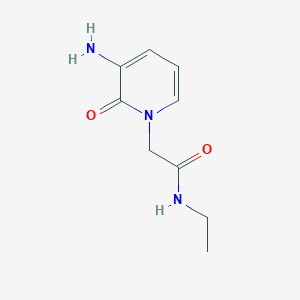
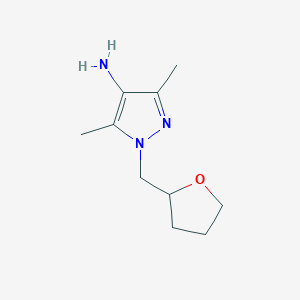
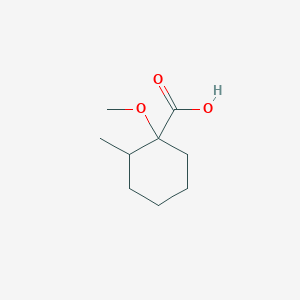
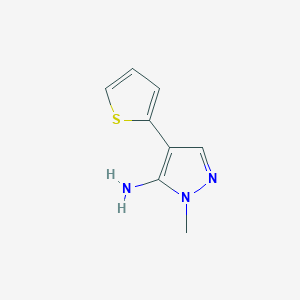

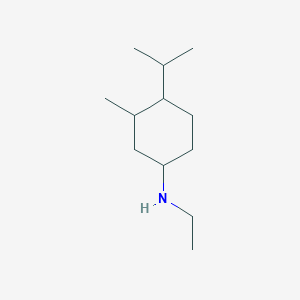
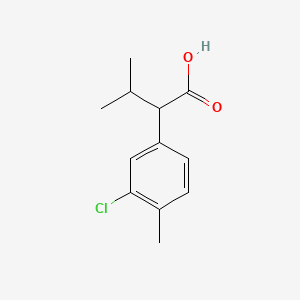
![3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol](/img/structure/B13077216.png)
